Amauromine is a diketopiperazine alkaloid primarily isolated from various fungal species, including Amauroascus sp., Aspergillus novofumigatus, Aspergillus terreus, and Auxarthron reticulatum [, , , ]. Its presence has also been detected in Malbranchea filamentosa []. This natural product has garnered significant interest in scientific research due to its intriguing chemical structure and diverse biological activities.
Total Synthesis: Achieved through various strategies, often involving the construction of the hexahydropyrroloindole core followed by installation of the reverse prenyl group. This includes methods like bromocyclization of bis-indolylmethyl diketopiperazine derivatives [], diastereodivergent reverse prenylation of indole and tryptophan derivatives [], and stereoselective approaches utilizing kinetic stereoselective conversions and reverse prenylation reactions [, , , ].
Model Syntheses: Efforts towards synthesizing simplified analogues, like debromo-8,8a-dihydroflustramine C, provide valuable insights into the reactivity and potential synthetic routes for amauromine [, , ].
Allylation: Amauromine precursors, specifically halopyrroloindoles, readily undergo allylation reactions at the C3a position with allylsilanes in the presence of silver tetrafluoroborate (AgNTf2) as an activator. This reaction exhibits versatility in introducing diverse allyl groups, including the crucial reverse prenyl group [].
Bromocyclization: Plays a vital role in constructing the hexahydropyrroloindole core of amauromine. Stepwise bromocyclization of appropriately functionalized bis-indolylmethyl diketopiperazine derivatives furnishes key intermediates in the synthetic pathway [].
Pharmacological Research: Amauromine's potent and selective antagonism of the cannabinoid CB1 receptor makes it a valuable pharmacological tool for studying the endocannabinoid system and its role in various physiological processes [].
Drug Discovery: Amauromine's CB1 receptor antagonism suggests its potential as a lead compound for developing novel therapeutics for treating conditions associated with dysregulated endocannabinoid signaling, such as obesity, addiction, and metabolic disorders [].
GPR18 Research: Its inhibitory activity at GPR18 highlights its potential as a tool for investigating the role of this orphan receptor in various physiological and pathological conditions [].
Total Synthesis Studies: The complex structure of amauromine provides a challenging target for developing new synthetic methodologies and strategies, advancing the field of organic synthesis [, , , , , , , , ].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9